

spectral data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

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Compound of Interest

Compound Name: *N,N-Dimethyl-1-(morpholin-2-yl)methanamine*

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Technical Guide: N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.^[1] This technical guide provides a summary of available spectral data, a detailed hypothetical protocol for its synthesis, and contextual information relevant to its potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a predictive and comparative analysis.

Chemical and Physical Properties

Basic chemical and physical properties for **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** have been compiled from various chemical suppliers.

Property	Value	Source
CAS Number	122894-56-8	ChemScene[2]
Molecular Formula	C ₇ H ₁₆ N ₂ O	ChemScene[2]
Molecular Weight	144.22 g/mol	ChemScene[2]
Boiling Point	199°C	MySkinRecipes[3]
SMILES	CN(C)CC1CNCCO1	ChemScene[2]

Spectral Data

Direct experimental spectral data for **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is not readily available in public databases. However, predicted data and data from analogous compounds can be used to estimate the expected spectral characteristics.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is available.

Adduct	Predicted m/z
[M+H] ⁺	145.13355
[M+Na] ⁺	167.11549
[M-H] ⁻	143.11899
[M] ⁺	144.12572

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR spectra are unavailable, expected chemical shifts can be predicted based on the analysis of similar structures, such as morpholine and N,N-dimethylethylamine.

¹H NMR (Predicted)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N(CH ₃) ₂	~2.2	s	6H
-CH ₂ -N(CH ₃) ₂	~2.3-2.5	m	2H
Morpholine CH ₂ -N	~2.4-2.8	m	4H
Morpholine CH ₂ -O	~3.5-3.8	m	4H
Morpholine CH	~2.9-3.2	m	1H
Morpholine NH	Variable	br s	1H

¹³C NMR (Predicted)

Carbon	Predicted Chemical Shift (ppm)
N(CH ₃) ₂	~45
-CH ₂ -N(CH ₃) ₂	~60
Morpholine C-N	~46, ~54
Morpholine C-O	~67, ~73
Morpholine C-CH ₂ N	~55

Infrared (IR) Spectroscopy

The IR spectrum of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is expected to show characteristic peaks for the functional groups present.

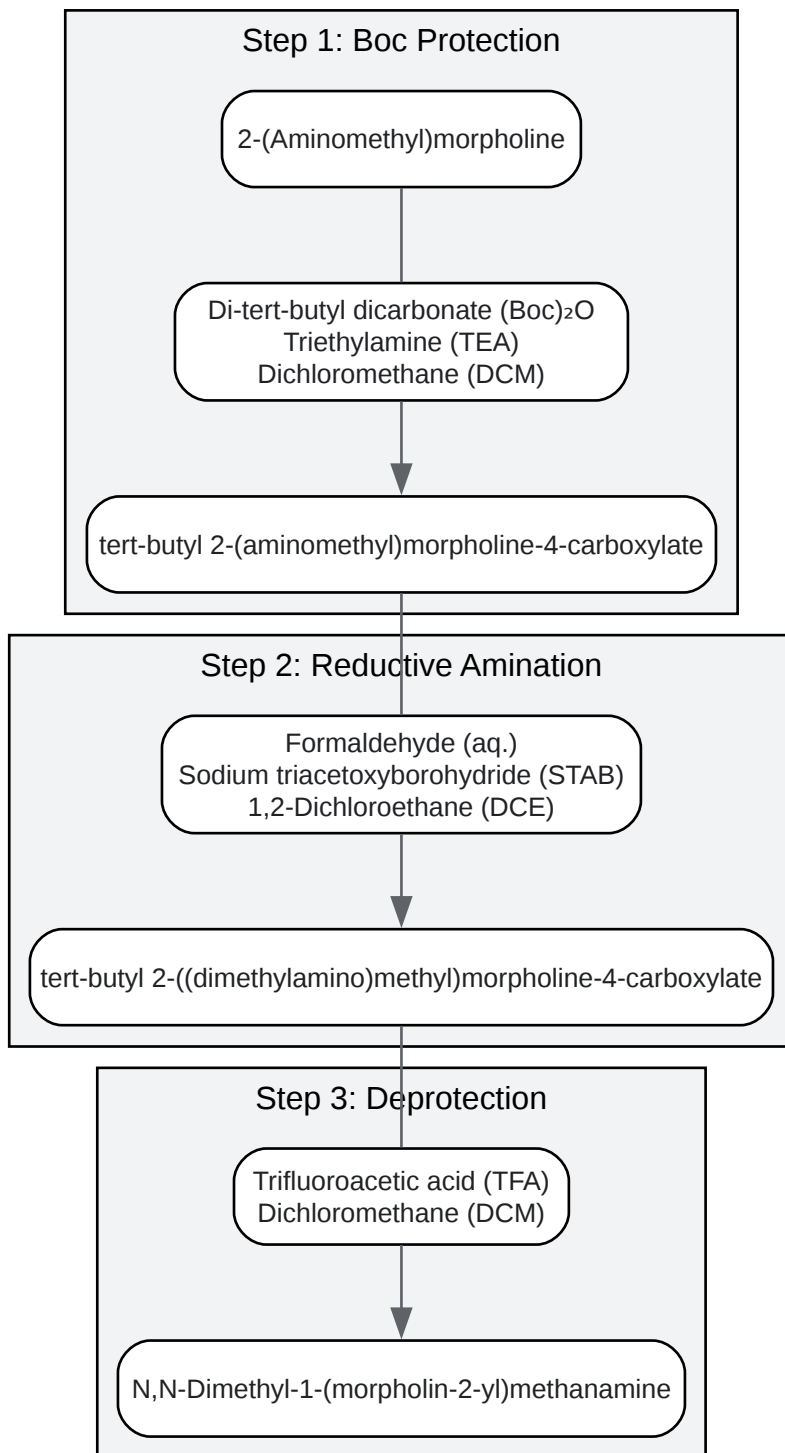
Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (secondary amine)	3300-3500 (broad)
C-H Stretch (aliphatic)	2850-3000
N-H Bend (secondary amine)	1550-1650
C-N Stretch (aliphatic amine)	1020-1250
C-O Stretch (ether)	1070-1150

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is not published in readily accessible literature. The following is a detailed, hypothetical protocol based on established methods for the synthesis of similar morpholine derivatives. This protocol involves a two-step process: protection of the morpholine nitrogen, followed by reductive amination.

Synthesis Workflow

Hypothetical Synthesis Workflow

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A hypothetical workflow for the synthesis of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**.

Detailed Hypothetical Protocol

Step 1: N-Boc Protection of 2-(Aminomethyl)morpholine

- To a solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Step 2: Reductive Amination

- Dissolve tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M).
- Add aqueous formaldehyde (37 wt. %, 2.5 eq).
- Stir the mixture for 1 hour at room temperature.
- Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate.

Step 3: Boc Deprotection

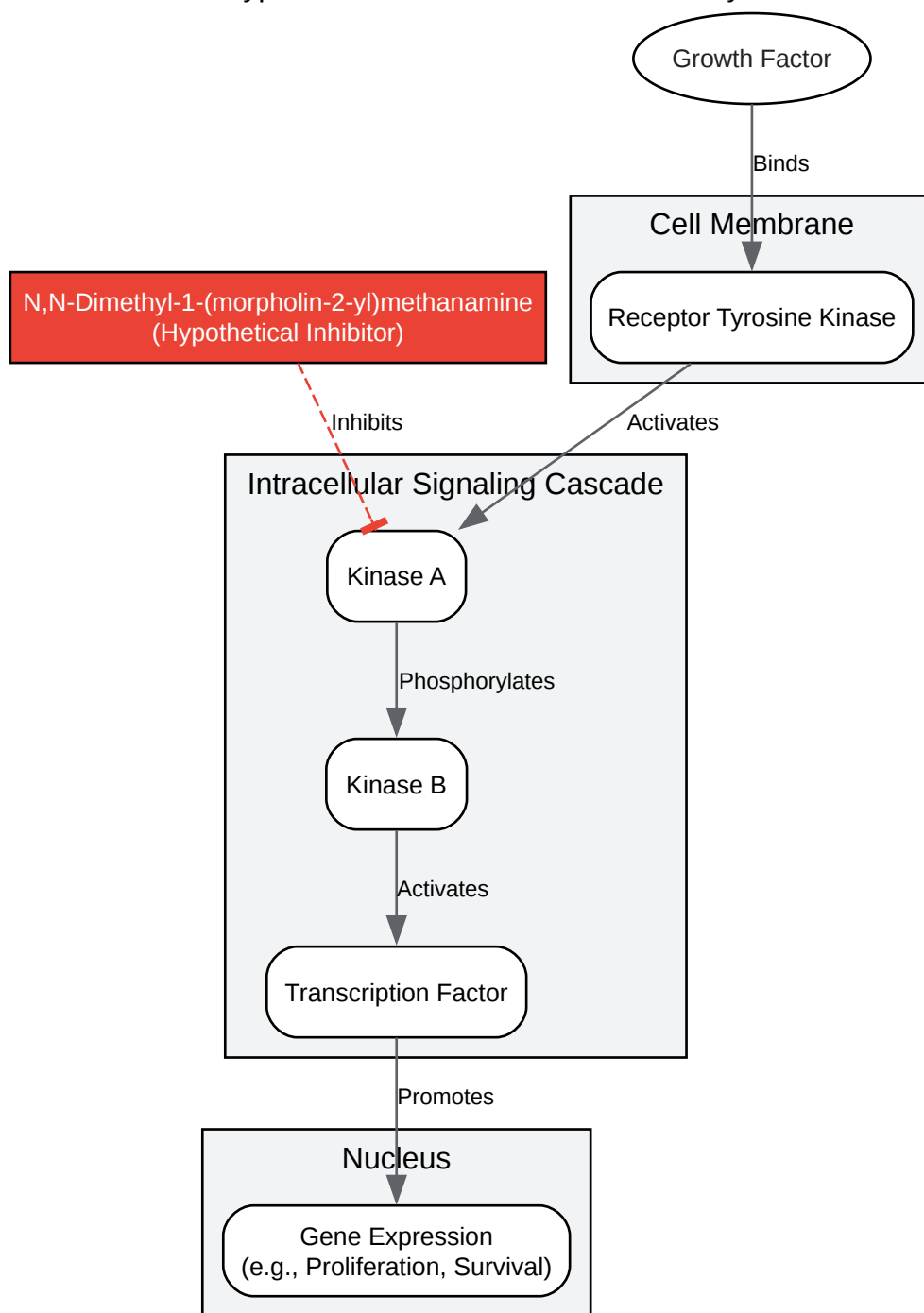
- Dissolve the crude product from Step 2 in DCM (0.5 M).
- Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** have been identified, morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][5]} Many of these activities are attributed to the ability of the morpholine ring to interact with various biological targets, such as protein kinases.

The following diagram illustrates a general, hypothetical signaling pathway that could be modulated by a morpholine-containing kinase inhibitor.

Hypothetical Kinase Inhibition Pathway

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Hypothetical signaling pathway illustrating kinase inhibition by a morpholine derivative.

This guide serves as a foundational resource for researchers interested in **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**. Further experimental work is required to fully characterize its

spectral properties, validate synthetic routes, and elucidate its biological activities.

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